(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid
Overview
Description
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropanoic acid and 3-hydroxypropanoic acid.
Amidation Reaction: The 2-methylpropanoic acid is converted to its corresponding amide using a reagent like thionyl chloride, followed by reaction with ammonia or an amine.
Hydroxylation: The resulting amide is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Amidation: Utilizing continuous flow reactors to efficiently produce the amide intermediate.
Catalytic Hydroxylation: Employing catalysts to enhance the hydroxylation step, ensuring high yield and selectivity.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(2-methylpropanamido)propanoic acid.
Reduction: Formation of 2-(2-methylpropylamino)propanoic acid.
Substitution: Formation of 2-(2-methylpropanamido)-3-chloropropanoic acid.
Scientific Research Applications
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-hydroxy-2-(2-methylpropanamido)propanoic acid: The enantiomer of the compound with different biological activity.
2-hydroxy-2-methylpropiophenone: A structurally similar compound with different functional groups and applications.
Allicin: Another compound with a similar amide functional group but different overall structure and biological properties.
Uniqueness
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFPFCSTSMYJB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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